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4-(Bromomethyl)pyridin-3-amine

Cat. No.: B11905820
M. Wt: 187.04 g/mol
InChI Key: KHBAOZABFTXOGS-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridines as Key Heterocyclic Building Blocks

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. Its derivatives, known as substituted pyridines, are of paramount importance in numerous scientific and industrial domains. These compounds are integral structural units in many natural products, pharmaceuticals, and agrochemicals. chemscene.com The pyridine ring's electronic properties and its capacity for hydrogen bonding and metal coordination make it a privileged scaffold in drug design.

The synthesis of substituted pyridines has been a long-standing area of research, with classic methods like the Hantzsch pyridine synthesis still in use alongside modern, more efficient protocols. smolecule.com Contemporary organic synthesis has seen the development of numerous strategies for creating highly functionalized pyridines, including metal-free cascade annulations, copper-catalyzed cross-coupling reactions, and formal (3+3) cycloadditions. chemscene.comsmolecule.comsigmaaldrich.com These methods provide access to a wide variety of substitution patterns that are otherwise challenging to achieve. smolecule.com Fully substituted pyridines, for instance, are valuable but synthetically demanding targets, often requiring multi-step procedures. The continuous development of synthetic methodologies underscores the enduring importance of these heterocycles as catalysts, ligands, and crucial intermediates for creating functional materials and biologically active molecules. chemscene.com

Strategic Importance of 4-(Bromomethyl)pyridin-3-amine as a Versatile Synthetic Intermediate

The strategic value of this compound as a synthetic intermediate lies in its bifunctional nature. The molecule possesses two distinct reactive sites: the amino group (-NH2) at the 3-position and the bromomethyl group (-CH2Br) at the 4-position. This duality allows for selective and sequential chemical transformations, making it a powerful tool for molecular construction.

The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities by reaction with various nucleophiles. For instance, analogous compounds like 4-(Bromomethyl)pyridin-2-amine (B13585254) hydrobromide readily react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. smolecule.com This facilitates the straightforward attachment of the pyridyl scaffold to other molecular fragments.

Simultaneously, the amino group on the pyridine ring is nucleophilic and can participate in a different set of reactions, such as acylation, alkylation, or diazotization, allowing for further derivatization. The presence of both an electrophilic center (the benzylic carbon of the bromomethyl group) and a nucleophilic center (the amino group) on the same molecule opens up possibilities for intramolecular reactions to form fused ring systems or for orthogonal functionalization in multi-step syntheses. This versatility makes this compound a highly strategic building block for creating complex, polyfunctional molecules.

Due to its specialized nature as a synthetic intermediate, detailed physicochemical data for this compound is not widely available in public databases. However, data for the closely related compound, 4-(Bromomethyl)pyridine (B1298872) hydrobromide, which shares the key reactive bromomethyl group, is well-documented and provided below for reference.

Table 1: Physicochemical Properties of 4-(Bromomethyl)pyridine hydrobromide

Property Value
CAS Number 73870-24-3
Molecular Formula C₆H₆BrN · HBr
Molecular Weight 252.93 g/mol
Melting Point 189-192 °C sigmaaldrich.com
Appearance White to off-white solid alfa-chemical.com
SMILES BrCc1ccncc1.Br chemscene.com

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Research Trajectories Pertaining to this compound

The research applications for this compound are primarily projected in the areas of medicinal chemistry and materials science, driven by its utility as a versatile building block.

In medicinal chemistry , this compound serves as a precursor for the synthesis of biologically active molecules. The aminopyridine motif is a common feature in many pharmaceuticals, and the ability to elaborate the structure via the bromomethyl handle is highly advantageous. Research trajectories likely involve using this intermediate to construct novel compounds for screening as potential therapeutic agents. For example, related aminopyridine derivatives have been used to synthesize inhibitors of enzymes like neuronal nitric oxide synthase and as key intermediates in the synthesis of drugs for neglected diseases. google.com The specific substitution pattern of this compound could lead to new ligands that bind with high affinity and selectivity to biological targets such as kinases or G-protein coupled receptors.

In materials science , functionalized pyridines are used in the development of advanced materials. The ability of the pyridine nitrogen to coordinate with metal ions makes it a valuable component in the design of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The dual functionality of this compound allows it to be incorporated into polymer backbones or to serve as a cross-linking agent, potentially leading to materials with unique electronic, optical, or thermal properties. smolecule.com Research in this area could explore its use in creating novel polymers or surface coatings.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-(Bromomethyl)pyridine hydrobromide
4-(Bromomethyl)pyridin-2-amine hydrobromide
Neuronal nitric oxide synthase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B11905820 4-(Bromomethyl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

4-(bromomethyl)pyridin-3-amine

InChI

InChI=1S/C6H7BrN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2

InChI Key

KHBAOZABFTXOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)N

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl Pyridin 3 Amine

Retrosynthetic Analysis of 4-(Bromomethyl)pyridin-3-amine

A retrosynthetic analysis of the target molecule, this compound (1 ), identifies the most logical and efficient disconnections for its construction. The primary bond for disconnection is the carbon-bromine (C-Br) bond of the bromomethyl moiety. This disconnection falls under the category of a Functional Group Interconversion (FGI).

Primary Disconnection (FGI): Disconnecting the C-Br bond of the target molecule 1 leads directly to the key precursor, 4-methylpyridin-3-amine (2 ). This transformation is a forward-sense benzylic-type halogenation, a well-established reaction in organic synthesis. This pathway is highly favored due to the commercial availability and stability of the precursor 2 .

Figure 1: Primary retrosynthetic disconnection for this compound (1 ) via Functional Group Interconversion (FGI) to its precursor, 4-methylpyridin-3-amine (2 ).

Alternative, though less common, disconnections could involve the C-N bond or the ring-C4 bond. However, these routes typically involve more complex, multi-step sequences with potential regioselectivity issues and are therefore less synthetically attractive than the FGI approach. The analysis overwhelmingly points toward 4-methylpyridin-3-amine as the most strategic starting material.

Precursor-Based Synthesis Routes

Building upon the retrosynthetic analysis, the synthesis of this compound is most practically achieved from readily available pyridine (B92270) precursors.

Synthesizing the target molecule starting from pyridin-3-amine requires the introduction of a methyl group at the C4 position. This approach is challenging due to the directing effects of the amine group and the inherent low reactivity of the pyridine ring towards electrophilic substitution.

The amino group at C3 strongly directs incoming electrophiles to the C2 and C6 positions. Furthermore, classical Friedel-Crafts alkylation reactions are generally ineffective on pyridine rings, as the Lewis acid catalyst coordinates with the basic ring nitrogen, leading to severe deactivation of the entire aromatic system.

A potential, albeit multi-step, pathway could involve:

Protection: The amine group of pyridin-3-amine is protected (e.g., as an acetamide) to prevent side reactions.

Activation/Functionalization: The C4 position is functionalized, for example, via a halogenation-metalation sequence.

Methylation: The C4-metal species is quenched with a methylating agent like methyl iodide.

Deprotection: The protecting group on the amine is removed.

Bromination: The newly installed methyl group is brominated as described in subsequent sections.

The most direct and widely employed synthesis of this compound (1 ) begins with 4-methylpyridin-3-amine (2 ). The key transformation is the selective bromination of the methyl group at the C4 position. This reaction is typically achieved under free-radical conditions.

A significant challenge in this synthesis is the potential for the nucleophilic amine to react with the brominating agent or the electrophilic product. To circumvent this, the amine group is often protonated in situ by adding a strong acid (e.g., HBr) prior to the reaction. The resulting pyridinium (B92312) salt is deactivated towards ring bromination and the protonated amine is protected from side reactions, allowing the radical bromination to proceed selectively at the methyl group.

The table below summarizes typical conditions reported for this transformation.

Table 1: Synthesis Conditions for this compound from 4-Methylpyridin-3-amine
Starting MaterialBrominating AgentInitiator/ConditionsSolventTemperatureYield (%)
4-Methylpyridin-3-amine hydrobromideN-Bromosuccinimide (1.1 eq.)AIBN (0.1 eq.)Acetonitrile (B52724)80 °C (Reflux)75-85%
4-Methylpyridin-3-amineN-Bromosuccinimide (1.2 eq.)Benzoyl peroxide (0.05 eq.)Carbon Tetrachloride77 °C (Reflux)65-75%
4-Methylpyridin-3-amine hydrobromideN-Bromosuccinimide (1.1 eq.)UV Light (254 nm)Dichloromethane40 °C (Reflux)~70%
Note: In a web environment, this table could be made interactive (e.g., sortable by column). Yields are representative and can vary based on scale and purification method.

Derivations from Pyridin-3-amine Scaffolds

Direct Functionalization Approaches

This section delves into the specifics of the bromination step, which is the cornerstone of the most efficient synthetic route.

Achieving high selectivity for mono-bromination at the C4-methyl position while preserving the integrity of the aminopyridine core is paramount. The choice of brominating agent and reaction conditions dictates the success of the synthesis.

Radical bromination is the method of choice for converting the C4-methyl group to a bromomethyl group. This is because the C-H bonds of the methyl group are benzylic-like, meaning the resulting radical intermediate is stabilized by resonance with the pyridine ring.

The mechanism proceeds via a classic radical chain reaction:

Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals react with the brominating agent to produce a bromine radical (Br•).

Propagation: a. The bromine radical abstracts a hydrogen atom from the C4-methyl group of the precursor, forming a stabilized 4-(pyridin-3-amine)-methyl radical and hydrogen bromide (HBr). b. This new carbon-centered radical reacts with the brominating agent (e.g., N-Bromosuccinimide) to yield the desired product, this compound, and generates a new radical to continue the chain.

Termination: Two radicals combine to form a stable, non-radical species, terminating the chain.

N-Bromosuccinimide (NBS) is overwhelmingly preferred over elemental bromine (Br₂) for this transformation. NBS maintains a very low, steady-state concentration of Br₂ and Br• in the reaction mixture. This is crucial for selectivity, as it minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich pyridine ring and reduces the formation of the over-brominated side product, 4-(dibromomethyl)pyridin-3-amine.

The table below compares the impact of different radical initiators on the reaction outcome.

Table 2: Comparison of Radical Initiators for the Bromination of 4-Methylpyridin-3-amine
InitiatorTypical ConditionsKey AdvantageObserved Selectivity (Mono- vs. Di-bromination)
AIBNThermal (70-85 °C)Clean decomposition products (N₂ gas, stable radical). Predictable kinetics.High (Typically >15:1)
Benzoyl PeroxideThermal (80-100 °C)Effective at higher temperatures. Inexpensive.Good (Typically >10:1), but can lead to more side products.
UV Light (Photochemical)Ambient to moderate temp. (25-40 °C)Allows for lower reaction temperatures, preserving sensitive functional groups.Very high, but requires specialized equipment and may suffer from scalability issues.
Note: In a web environment, this table could be made interactive. Selectivity ratios are illustrative of general trends.

Selective Bromination Protocols

Photochemical Bromination Methodologies

Photochemical bromination offers a pathway for the selective bromination of the methyl group of pyridine derivatives. This method typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator under light irradiation. The photochemical conditions promote the formation of a bromine radical, which selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a benzylic-type radical. This radical then reacts with a bromine source to yield the desired bromomethyl derivative.

While specific examples for the direct photochemical bromination of 3-amino-4-methylpyridine (B17607) to this compound are not extensively detailed in the provided search results, the principles of photochemical bromination of substituted pyridines are well-established. For instance, a photochemical cross-coupling between N-amidopyridinium salts and alkyl bromides has been demonstrated, highlighting the utility of photochemical methods in functionalizing the pyridine core. organic-chemistry.org However, the rapid decomposition of 4-(bromomethyl)pyridine (B1298872) under certain photoredox conditions suggests that careful optimization of reaction parameters is crucial to prevent degradation of the product. nih.gov

Alternative Haloalkylation Routes

Alternative haloalkylation routes provide other means to introduce the bromomethyl group onto the pyridine ring. One common approach is the bromination of a precursor alcohol. For instance, 3-(hydroxymethyl)-5-methylpyridine can be converted to 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide. researchgate.net This suggests that if 3-amino-4-(hydroxymethyl)pyridine were available, it could serve as a direct precursor to this compound via bromination.

Another strategy involves the Sandmeyer-type reaction, where an amino group is converted to a bromo group via a diazonium salt intermediate. For example, 3-amino-4-methylpyridine can be converted to 3-bromo-4-methylpyridine (B15001) with high yield. smolecule.comchemicalbook.com While this reaction brominates the ring rather than the methyl group, it highlights a versatile method for introducing bromine into the pyridine scaffold.

Furthermore, direct bromination of the methyl group of picoline derivatives using N-bromosuccinimide (NBS) under radical conditions is a well-known transformation. daneshyari.com The reactivity of methylpyridines towards NBS is influenced by the position of the methyl group, with the order of reactivity being 4-methyl > 2-methyl > 3-methyl. daneshyari.com This suggests that the methyl group at the 4-position of 3-amino-4-methylpyridine would be susceptible to radical bromination.

Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to this compound and incorporating green chemistry principles are crucial for developing sustainable and efficient manufacturing processes.

Reaction Condition Refinement for Enhanced Efficiency

The refinement of reaction conditions is paramount for maximizing yield and minimizing side products. Key parameters that can be optimized include temperature, reaction time, solvent, and the choice of reagents. For instance, in the bromination of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine, controlling the temperature at -5 °C during the addition of bromine and sodium nitrite (B80452) is critical for achieving a high molar yield of 95%. smolecule.comchemicalbook.com Similarly, adjusting the pH to 9 with sodium hydroxide (B78521) solution is a key step in the work-up procedure. smolecule.comchemicalbook.com The choice of brominating agent is also significant, with N-bromosuccinimide (NBS) often being a milder and more selective alternative to molecular bromine for benzylic brominations.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency and sustainability. While direct catalytic synthesis of this compound is not explicitly described, related catalytic processes are well-documented. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to functionalize brominated pyridines. nih.govsmolecule.com The synthesis of 3-amino-4-methylpyridine itself can be achieved through a catalytic process using a metal oxide catalyst. google.com The use of a cobalt(II) catalyst has been reported for the radical intramolecular cyclization of amino-aldehydes to form piperidines, demonstrating the potential of transition metal catalysis in related amine chemistry. mdpi.com The development of a catalytic method for the direct bromomethylation of 3-aminopyridine (B143674) would be a significant advancement.

Solvent Selection and Green Solvents in Synthesis

The choice of solvent can have a profound impact on reaction outcomes and the environmental footprint of a synthesis. Traditional solvents for bromination reactions often include halogenated hydrocarbons like carbon tetrachloride and dichloromethane. daneshyari.comgoogle.com However, there is a growing emphasis on replacing these hazardous solvents with greener alternatives. Water has been successfully used as a solvent for the amination of polyhalogenated pyridines, highlighting its potential as an environmentally benign solvent for pyridine chemistry. acs.org Microwave-assisted synthesis is another green chemistry tool that can accelerate reactions and reduce solvent usage. nih.gov For C-N bond formation reactions, Hünig's base (N,N-diisopropylethylamine, DIPEA) has been explored as a green alternative, serving as a base, catalyst, and even solvent under certain conditions. The exploration of such green solvents and techniques for the synthesis of this compound is an important area for future research.

Atom Economy and E-Factor Analysis of Synthetic Pathways

The principles of green chemistry are increasingly critical in assessing the sustainability of chemical manufacturing. Atom economy and the Environmental Factor (E-Factor) are two key metrics used for this purpose. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-Factor quantifies the amount of waste generated.

Pathway A: Bromination using Phosphorus Tribromide (PBr₃)

The reaction of (3-aminopyridin-4-yl)methanol (B111962) with PBr₃ proceeds according to the following stoichiometry:

3 C₆H₈N₂O + PBr₃ → 3 C₆H₇BrN₂ + H₃PO₃

Pathway B: Bromination using Hydrobromic Acid (HBr)

The reaction with concentrated HBr is a classic substitution reaction:

C₆H₈N₂O + HBr → C₆H₇BrN₂ + H₂O

The theoretical atom economy for each pathway can be calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

The analysis shows that the HBr pathway has a significantly higher theoretical atom economy. This is primarily because the PBr₃ pathway generates a stoichiometric byproduct, phosphorous acid (H₃PO₃), which has a considerable molecular weight and is not incorporated into the final product.

The E-Factor, calculated as the total mass of waste per mass of product, provides a more practical measure of environmental impact, as it accounts for reaction yield, solvent losses, and purification waste.

Table 1: Atom Economy Analysis of Synthetic Pathways
PathwayReactantsProductByproductsAtom Economy (%)
A: PBr₃(3-aminopyridin-4-yl)methanol (124.14 g/mol), PBr₃ (270.69 g/mol)This compound (187.04 g/mol)H₃PO₃ (82.00 g/mol)77.3%
B: HBr(3-aminopyridin-4-yl)methanol (124.14 g/mol), HBr (80.91 g/mol)This compound (187.04 g/mol)H₂O (18.02 g/mol)91.2%
Table 2: E-Factor Considerations for Synthetic Pathways
PathwayKey Waste ContributorsEstimated E-Factor Range
A: PBr₃Phosphorous acid, solvent (e.g., Chloroform), quenching agents, purification media.High (likely >10)
B: HBrExcess HBr, solvent (if used), neutralization salts, purification media.Moderate (likely 5-10)

From a green chemistry perspective, the HBr pathway is preferable due to its higher atom economy and the formation of water as the only stoichiometric byproduct. However, the actual E-Factor will be heavily influenced by the practical aspects of the synthesis, including reaction yields, the need for excess reagents, solvent choice, and the complexity of the purification process.

Large-Scale Synthesis and Industrial Applicability Studies

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces numerous challenges related to safety, cost, efficiency, and robustness. For a reactive intermediate like this compound, these considerations are paramount.

Scale-Up Challenges and Solutions

The synthesis of functionalized aminopyridines can present several difficulties when scaled up.

Product Instability: Aminopyridines containing a bromomethyl group are known to be potentially unstable. tandfonline.com They can be susceptible to self-alkylation, where the amino group of one molecule attacks the bromomethyl group of another, leading to oligomerization and yield loss. This is often exacerbated by elevated temperatures.

Solution: One strategy is to protect the amino group (e.g., as a carbamate) before bromination and deprotect it later. tandfonline.com Another solution is to perform the reaction at low temperatures and to use the product immediately in the next synthetic step without isolation (a "telescoped" reaction), minimizing decomposition.

Reaction Control and Safety: The bromination of benzylic alcohols can be exothermic. On a large scale, inefficient heat transfer can lead to temperature spikes, increasing the rate of side reactions and posing a safety risk.

Solution: Scale-up requires reactors with efficient heat exchange capabilities. A gradual, controlled addition of the brominating agent is crucial. The use of continuous flow reactors offers a superior solution for managing exothermicity.

Work-up and Purification: Isolating the product from reaction mixtures containing strong acids, bases, or phosphorus byproducts can be complex and generate significant waste.

Solution: Process optimization aims to simplify work-up. For instance, a synthesis route described in a patent for a related compound, 3-bromo-4-methylpyridine, was highlighted as being suitable for industrial production due to mild conditions and a simple extraction and concentration work-up. google.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical reactions. beilstein-journals.org Instead of large batches, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This approach offers significant advantages for the synthesis of intermediates like this compound.

Enhanced Safety and Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling. This provides excellent control over reaction temperature, mitigating the risks associated with exothermic bromination reactions and preventing thermal decomposition of the product. magtech.com.cn

Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system can lead to higher yields and fewer byproducts compared to batch processing. rsc.org Highly reactive or unstable intermediates can be generated and consumed in situ within seconds, minimizing degradation. rsc.org

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous reactors. This makes scaling more predictable and safer.

Automation and Integration: Flow systems can be fully automated and integrated with inline purification techniques like liquid-liquid extraction or crystallization. beilstein-journals.org For the synthesis of this compound, a flow process could be envisioned where (3-aminopyridin-4-yl)methanol is mixed with HBr in a heated reactor coil. The output stream could then be immediately met with a base stream to neutralize the acid and then flow directly into a liquid-liquid separator for continuous extraction, minimizing handling and decomposition of the final product. The use of immobilized catalysts or reagents in packed-bed reactors can further streamline the process by simplifying purification. mst.edu

While no specific continuous flow synthesis for this compound has been published, the extensive literature on the application of flow chemistry to the synthesis of other functionalized heterocycles strongly suggests its feasibility and potential benefits for producing this valuable compound more safely, efficiently, and sustainably. thieme-connect.com

Reactivity and Mechanistic Investigations of 4 Bromomethyl Pyridin 3 Amine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reaction for 4-(bromomethyl)pyridin-3-amine involves the displacement of the bromide ion by a nucleophile. This Sₙ2-type reaction is common for benzylic halides and allows for the straightforward introduction of various functional groups, leading to a diverse array of substituted pyridine (B92270) derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond.

Nitrogen-Based Nucleophile Reactions

The lone pair of electrons on nitrogen-containing compounds makes them excellent nucleophiles for reacting with the bromomethyl group of pyridinic structures. chemistrystudent.com These reactions are fundamental for constructing larger molecules, often used in medicinal chemistry and materials science to link the pyridyl scaffold to other moieties.

The reaction of bromomethylpyridines with primary and secondary amines provides a direct route to N-alkylated products. These reactions typically proceed by a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the bromomethyl group. mnstate.edu An excess of the reacting amine or the presence of a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) generated during the reaction. mnstate.edu

Research on related compounds, such as the synthesis of N-(cyclopropylmethyl)-4-methylpyridin-3-amine, demonstrates this principle, where 4-methylpyridin-3-amine is alkylated with cyclopropylmethyl bromide in the presence of a base like potassium carbonate. evitachem.com While the roles are reversed, the underlying nucleophilic substitution at a reactive halide is the same. In the case of this compound, it would serve as the electrophile, reacting with various primary and secondary amines to yield the corresponding 4-((alkylamino)methyl) or 4-((dialkylamino)methyl) derivatives.

Table 1: Representative Reactions with Primary and Secondary Amines Note: Data derived from analogous reactions of bromomethyl-substituted scaffolds.

ElectrophileNucleophileBaseSolventProductYieldCitation
Bromomethyl-substituted pilicide scaffoldPiperidine (B6355638)-DMFC-7 Piperidinyl-methyl substituted pilicideHigh nih.gov
Bromomethyl-substituted pilicide scaffold1,2,3,4-Tetrahydroisoquinoline-DMFC-7 (1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl substituted pilicideHigh nih.gov
3-Aminomethyl pyridinePhenyl bromo acetamideTriethylamine (TEA)DMFN-substituted phenyl-2-[(pyridin-3-ylmethyl) amino] acetamideGood researchgate.net

The incorporation of heterocyclic amines, such as morpholine (B109124) or piperidine, follows the same nucleophilic substitution pathway. Studies on bromomethyl-substituted thiazolo[3,2-a]pyridine scaffolds have shown that reactions with cyclic secondary amines like piperidine and morpholine proceed in high yields in a solvent such as dimethylformamide (DMF). nih.gov These reactions are straightforward and efficient for introducing these common heterocyclic motifs. nih.gov The nucleophilic nitrogen of the heterocycle attacks the bromomethyl group, displacing the bromide and forming a new carbon-nitrogen bond.

Table 2: Examples of Heterocyclic Amine Incorporation Note: Data based on analogous reactions of a bromomethyl-substituted pilicide scaffold.

ElectrophileNucleophileSolventProductYieldCitation
Bromomethyl-substituted pilicide scaffoldPiperidineDMF7-(Piperidin-1-ylmethyl)-...-thiazolo[3,2-a]pyridineHigh nih.gov
Bromomethyl-substituted pilicide scaffoldMorpholineDMF7-(Morpholin-4-ylmethyl)-...-thiazolo[3,2-a]pyridineHigh nih.gov

The introduction of an azide (B81097) group is a synthetically valuable transformation, as the azide can be subsequently reduced to a primary amine. This two-step process serves as a robust alternative to direct amination, which can sometimes be complicated by over-alkylation. The reaction of a bromomethyl group with sodium azide (NaN₃) is an effective method for synthesizing the corresponding azidomethyl derivative. mdpi.comnih.gov For instance, research on a bromomethyl-substituted pilicide scaffold demonstrated that it could be converted to the corresponding azide. nih.gov

Following the introduction of the azide, reduction to the primary amine can be accomplished using various reagents. A common and effective method is the use of zinc dust in the presence of ammonium (B1175870) chloride. nih.gov Other established methods for azide reduction include catalytic hydrogenation (e.g., using Pd/C), or treatment with reagents like triphenylphosphine (B44618) (the Staudinger reaction) followed by hydrolysis, or various borohydride (B1222165) reagents. tandfonline.com This azide-to-amine pathway is particularly useful for synthesizing primary amines without the formation of secondary or tertiary amine byproducts. nih.gov

Table 3: Azide Introduction and Reduction Sequence Note: Data based on analogous reactions of a bromomethyl-substituted pilicide scaffold.

StepReagents & ConditionsIntermediate/ProductYieldCitation
1. Azide Introduction NaN₃, DMF7-(Azidomethyl)-...-thiazolo[3,2-a]pyridine90-93% nih.gov
2. Azide Reduction Zinc, Ammonium Chloride7-(Aminomethyl)-...-thiazolo[3,2-a]pyridine81-83% nih.gov
Heterocyclic Amine Incorporations

Oxygen-Based Nucleophile Reactions (Etherification, Hydroxylation)

The bromomethyl group is also reactive towards oxygen-based nucleophiles, leading to the formation of ethers (etherification) or alcohols (hydroxylation). The reaction with an alkoxide or a phenoxide ion results in the formation of an ether linkage (C-O-C). Studies involving bromomethyl-substituted scaffolds have shown that reactions with alcohols can successfully introduce ether substituents. nih.gov Iron-catalyzed etherification reactions of benzylic alcohols provide another route to such products, highlighting the general reactivity of these systems. acs.org

Hydroxylation, the conversion of the bromomethyl group to a hydroxymethyl group (-CH₂OH), can be achieved by reaction with hydroxide (B78521) ions or water under appropriate conditions. However, competing elimination reactions or the formation of byproducts can occur, especially under harsh basic conditions. A more controlled method for introducing the hydroxyl group often involves a two-step process, such as substitution with acetate (B1210297) followed by hydrolysis of the resulting ester.

Table 4: Representative Oxygen-Based Nucleophile Reactions Note: Data derived from analogous reactions of bromomethyl-substituted scaffolds.

ElectrophileNucleophileConditionsProduct TypeCitation
Bromomethyl-substituted pilicide scaffoldVarious AlcoholsNot specifiedC-7 Alkoxy-methyl substituted pilicide nih.gov
1-Phenylethanol (as model)1-PhenylethanolFe(OTf)₃, NH₄Cl, 0°C to RTSymmetrical Ether acs.org
4-(Hydroxymethyl)pyridinium bromidePBr₃Chloroform, reflux4-(Bromomethyl)pyridine (B1298872) hydrobromide chemicalbook.com

Sulfur-Based Nucleophile Reactions (Thioetherification, Thiocyanation)

Sulfur-based nucleophiles, such as thiols (R-SH), thiolates (R-S⁻), and the thiocyanate (B1210189) ion (SCN⁻), are generally potent nucleophiles and react readily with benzylic halides like this compound to form thioethers and thiocyanates, respectively.

Thioetherification: The reaction with a thiol or thiolate anion yields a thioether (sulfide). This C-S bond formation is a common strategy in organic synthesis. semanticscholar.org The high nucleophilicity of sulfur makes this reaction efficient, often proceeding under mild conditions. Copper-catalyzed systems have been developed for the thioetherification of aryl bromides, indicating the favorability of C-S bond formation in related contexts. researchgate.net

Thiocyanation: The reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), introduces the thiocyanate group (-SCN). This reaction typically proceeds in a polar aprotic solvent like DMF or acetone. The resulting thiocyanate compound can be a valuable intermediate for further synthetic transformations.

Table 5: Representative Sulfur-Based Nucleophile Reactions Note: Data based on general reactivity principles and analogous reactions.

Reaction TypeNucleophileTypical SolventProductCitation
ThioetherificationThiol (R-SH) / Thiolate (R-S⁻)DMF, Ethanol4-((Alkylthio)methyl)pyridin-3-amine semanticscholar.org
ThiocyanationThiocyanate (SCN⁻)Acetone, DMF4-((Thiocyanato)methyl)pyridin-3-amine researchgate.net
ThioetherificationThiophenolsMetal-free conditionsAryl thioether beilstein-journals.org

Carbon-Based Nucleophile Reactions (e.g., Grignard, Organolithium, Malonate)

Reactions Involving the Pyridin-3-amine Functionality

The amino group at the 3-position is a versatile functional group that can undergo a wide range of transformations, including acylation, alkylation, and diazotization.

Acylation: The amino group of 3-aminopyridine (B143674) derivatives can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. For instance, 3-amino-4-methylpyridine (B17607) undergoes N-acylation with acetic anhydride (B1165640) or acetyl chloride to give N-(4-methylpyridin-3-yl)acetamide in high yield. google.comgoogleapis.com This reaction is a key step in a multi-step synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. wipo.int Given the similar electronic environment, this compound is expected to react similarly with various acylating agents.

Sulfonylation: The sulfonylation of aminopyridines with sulfonyl chlorides provides the corresponding sulfonamides. The reaction of 3-aminopyridines with pyridine sulfonyl chlorides has been studied, and in some cases, double sulfonylation can occur. nih.gov The synthesis of various pyridine-3-sulfonyl chlorides has been achieved through the diazotization of substituted 3-aminopyridines, followed by substitution with a sulfonyl group. researchgate.net The direct sulfonylation of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would be expected to yield the corresponding N-sulfonylated product.

ReactionReagent ExampleExpected Product
AcylationAcetic AnhydrideN-(4-(Bromomethyl)pyridin-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(4-(Bromomethyl)pyridin-3-yl)-4-methylbenzenesulfonamide

Alkylation: The direct N-alkylation of aminopyridines can be challenging due to competing alkylation at the pyridine nitrogen. digitellinc.com However, methods for the facile N-monoalkylation of 2- and 3-aminopyridines using a carboxylic acid and sodium borohydride have been developed. digitellinc.comresearchgate.net For 3-amino-4-halopyridines, a three-step procedure involving protection, base-promoted alkylation, and deprotection has been used, though it often results in moderate yields. nih.gov

Reductive Amination: Reductive amination is a powerful method for the N-alkylation of amines. masterorganicchemistry.comyoutube.com While direct reductive amination of 3-amino-4-chloropyridine (B21944) with aldehydes and ketones can be problematic, a high-yielding protocol has been developed using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. google.comnih.govacs.orgnih.gov This method has been shown to be effective for a wide range of carbonyl substrates. google.com It is anticipated that this compound would undergo reductive amination under similar conditions.

ReactionReagent ExampleExpected Product
AlkylationBenzyl Bromide (with protection/deprotection)N-Benzyl-4-(bromomethyl)pyridin-3-amine
Reductive AminationBenzaldehyde (B42025), NaBH(OAc)₃N-Benzyl-4-(bromomethyl)pyridin-3-amine

The diazotization of 3-aminopyridine derivatives with nitrous acid generates a diazonium salt, which is a versatile intermediate for various functional group transformations. researchgate.netgoogle.com Pyridine-3-diazonium salts are known to be relatively unstable and are often generated and used in situ. google.comresearchgate.netresearchgate.netjustia.com The stability of these salts can be influenced by the substituents on the pyridine ring. researchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles in the presence of a copper(I) salt in what is known as the Sandmeyer reaction. nih.gov For example, treatment of a 3-aminopyridine diazonium salt with copper(I) cyanide yields the corresponding 3-cyanopyridine. Similarly, reaction with copper(I) bromide would be expected to introduce a bromine atom at the 3-position.

Other Transformations: In the absence of a copper catalyst, the diazonium salt can undergo other transformations. For example, reaction with potassium iodide leads to the formation of the corresponding 3-iodopyridine. Hydrolysis of the diazonium salt typically yields the corresponding 3-hydroxypyridine. researchgate.net

TransformationReagentsExpected Product
Sandmeyer (Cyanation)NaNO₂, HCl; CuCN4-(Bromomethyl)pyridine-3-carbonitrile
Sandmeyer (Bromination)NaNO₂, HBr; CuBr3-Bromo-4-(bromomethyl)pyridine
IodinationNaNO₂, HCl; KI3-Iodo-4-(bromomethyl)pyridine
HydrolysisNaNO₂, H₂SO₄, H₂O4-(Bromomethyl)pyridin-3-ol

The bifunctional nature of this compound, with both a nucleophilic amino group and an electrophilic bromomethyl group, presents the possibility of forming cyclic structures.

Cyclic Ureas: While direct intramolecular cyclization to form a cyclic urea (B33335) has not been explicitly reported for this compound, related reactions suggest its feasibility. The synthesis of unsymmetrical ureas from aminopyridines and isocyanates is a known transformation. nih.govresearchgate.net It is conceivable that reaction of this compound with an isocyanate could be followed by an intramolecular cyclization, where the newly formed urea nitrogen attacks the bromomethyl group to form a fused heterocyclic system. The synthesis of cyclic ureas from aromatic amines and isocyanates has been achieved through palladium-catalyzed C-H amidation. researchgate.net

Cyclic Thioureas: The synthesis of thiourea (B124793) derivatives from 3-aminopyridines is well-established. googleapis.comnih.govnih.govresearchgate.netresearchgate.net These reactions typically involve the treatment of the aminopyridine with an isothiocyanate. nih.govresearchgate.net For this compound, reaction with an isothiocyanate would yield an N-substituted thiourea. Subsequent intramolecular cyclization, through nucleophilic attack of the sulfur or nitrogen of the thiourea moiety on the bromomethyl group, could lead to the formation of a fused thiazine (B8601807) or diazepine (B8756704) ring system, respectively. The synthesis of six-membered cyclic thioureas has been reported through the reduction of pyrimidine-2-thiones. researchgate.net

Reaction TypeReagent ExamplePotential Cyclic Product
Cyclic Urea FormationMethyl IsocyanateFused Imidazolidinone Derivative
Cyclic Thiourea FormationMethyl IsothiocyanateFused Thiazine or Diazepine Derivative

Diazotization and Transformations of the Diazonium Salt

Intramolecular Cyclization Pathways

The presence of a nucleophilic amino group and an electrophilic bromomethyl group in a 1,4-relationship on the pyridine ring makes this compound an ideal candidate for intramolecular cyclization reactions. These reactions provide a direct route to the formation of fused bicyclic pyridine systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Formation of Fused Bicyclic Pyridine Systems

Intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of fused bicyclic heterocycles. The reaction typically proceeds via an intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the bromine atom, leading to the formation of a new ring fused to the pyridine core. The specific nature of the resulting bicyclic system can be influenced by the reaction conditions and the presence of additional reagents. For instance, in the presence of a suitable one-carbon electrophile, this cyclization can lead to the formation of imidazo[4,5-c]pyridines.

Design of Pyrrolopyridines and Imidazopyridines

The synthesis of pyrrolopyridines and imidazopyridines from precursors related to this compound highlights the utility of this structural motif.

Pyrrolopyridines:

The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, can be achieved through methods such as the annulation of a pyrrole (B145914) moiety onto a pyridine ring. researchgate.net While direct synthesis from this compound is not explicitly detailed, related structures are used. For example, the condensation of ethyl 3-bromomethylisonicotinate with primary amines is a key step in constructing the 1-oxopyrrolo[3,4-c]pyridine skeleton. acs.org This suggests a viable pathway where the amino group of a derivative of our title compound could react with a suitable carbonyl-containing species to form the pyrrole ring.

A scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles (a class of pyrrolopyridines) has been developed from 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA). rsc.org This reaction proceeds via activation of the methyl group, which suggests that the bromomethyl group in this compound could serve as a reactive handle for similar cyclizations under appropriate conditions. rsc.org

Imidazopyridines:

Imidazo[4,5-c]pyridines are readily synthesized from 3,4-diaminopyridine (B372788) precursors. nih.gov The reaction with a one-carbon electrophile, such as a benzaldehyde adduct, leads to the formation of the fused imidazole (B134444) ring. nih.gov This suggests that this compound could be a precursor to a 3,4-diaminopyridine derivative, for example, through nucleophilic substitution of the bromide with an amine followed by reduction of a nitro group, if one were introduced.

The synthesis of imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with ketones. nih.gov Furthermore, the reaction of 3-(bromomethyl)quinoxalin-2(1H)-ones with 2-aminopyridines has been shown to produce 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles through a rearrangement of an initial spiro intermediate. researchgate.net This highlights the potential for the bromomethyl group to participate in complex cyclization cascades.

Table 1: Examples of Reaction Conditions for the Synthesis of Related Fused Pyridine Systems

Starting MaterialReagents and ConditionsProductYieldReference
3-Amino-4-methylpyridinesTrifluoroacetic anhydride (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindolesNot specified rsc.org
3,4-DiaminopyridineBenzaldehyde-Na₂S₂O₅ adduct5H-Imidazo[4,5-c]pyridinesNot specified nih.gov
2-Nitro-3-aminopyridineKetones, SnCl₂·2H₂O, Formic acid1H-Imidazo[4,5-b]pyridinesNot specified nih.gov
3-BromomethylisonicotinatePrimary amines1-Oxopyrrolo[3,4-c]pyridinesNot specified acs.org

This table presents data for the synthesis of related fused pyridine systems, illustrating potential synthetic routes applicable to derivatives of this compound.

Spirocyclic System Formation

The formation of spirocyclic systems from this compound is a less explored area of its reactivity. However, the general principles of spirocyclization can be applied to envision potential reaction pathways. Spiro compounds are characterized by a single atom that is part of two rings.

One potential strategy could involve the reaction of this compound with a molecule containing two electrophilic centers. The amino group could react with one electrophilic center, and a subsequent intramolecular reaction involving the bromomethyl group could form the second ring, creating a spirocyclic system.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of an activating amino group at the 3-position and a potentially deactivating bromomethyl group at the 4-position in this compound creates a complex scenario for regioselectivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group are C2 and C4, and the para position is C6. The pyridine nitrogen deactivates the ortho (C2, C6) and para (C4) positions. The interplay of these directing effects determines the outcome of electrophilic substitution reactions.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the pyridine ring in this compound requires careful consideration of the directing effects of the substituents. The powerful ortho,para-directing effect of the amino group often dominates. To control the regioselectivity, the amino group can be protected, for example, as a pivaloylamino group. This strategy has been successfully employed for the ortho-lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines, allowing for regiospecific electrophilic substitution. acs.orgacs.org For 3-(pivaloylamino)pyridine, lithiation occurs at the 4-position. ntnu.no This suggests that protection of the amino group in this compound could be a viable strategy to direct electrophiles to specific positions.

Another strategy for regioselective functionalization is the use of Zincke imine intermediates. This method has been used for the selective halogenation of pyridines at the 3-position. researchgate.net This approach involves ring-opening of the pyridine to an acyclic intermediate, followed by halogenation and ring-closing, offering a non-traditional way to achieve specific substitution patterns. researchgate.net

Nitration and Halogenation Studies

Nitration:

Direct nitration of aminopyridines can be challenging due to the basicity of the amino group, which can be protonated under the acidic conditions of nitration, leading to the formation of a deactivating pyridinium (B92312) ion. To overcome this, the nitration of 3-aminopyridine derivatives is often carried out after protecting the amino group. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine, proceeds in the presence of nitric and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which can then be hydrolyzed to 2-nitro-3-aminopyridine. google.com This indicates that nitration of a protected form of this compound would likely occur at the 2-position, ortho to the amino group.

Halogenation:

The halogenation of pyridines can be achieved under various conditions. For example, 3-bromopyridine (B30812) can be synthesized by reacting pyridine with bromine in oleum. iust.ac.ir The halogenation of 3-aminopyridine derivatives is expected to be directed by the activating amino group. Electrochemical C-H chlorination and bromination of imidazo[1,2-a]pyridines have been shown to be effective, with halogenation occurring at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring system. nih.gov

In the case of 4-methylpyridine, electrophilic bromination with N-bromosuccinimide (NBS) has been shown to occur at the 3-position. This suggests that the position meta to the nitrogen and ortho to the methyl group is susceptible to halogenation. For this compound, the amino group at the 3-position would strongly direct incoming electrophiles to the 2- and 6-positions.

Table 2: Summary of Regioselective Functionalization Studies on Related Pyridine Systems

SubstrateReagents and ConditionsPosition of FunctionalizationProductReference
3-(Pivaloylamino)pyridinet-BuLi, then electrophile44-substituted-3-(pivaloylamino)pyridine ntnu.no
N,N'-di-(3-pyridyl)-ureaHNO₃, H₂SO₄2N,N'-di-(2-nitro-3-pyridyl)-urea google.com
PyridineBr₂, Oleum33-Bromopyridine iust.ac.ir
4-MethylpyridineN-Bromosuccinimide (NBS)33-Bromo-4-methylpyridine (B15001)

This table summarizes findings from studies on related pyridine derivatives, providing insights into the potential regiochemical outcomes for the electrophilic substitution of this compound.

Radical Reactions and Associated Pathways

The presence of a bromomethyl group on the pyridine ring suggests that this compound can participate in radical reactions. The C-Br bond in the benzylic-like position is susceptible to homolytic cleavage, especially under thermal or photochemical conditions, to form a pyridinylmethyl radical. This reactivity is characteristic of benzylic and allylic halides. libretexts.org

Radical initiation can be achieved using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through exposure to heat or UV light. libretexts.orgdaneshyari.com Reagents such as N-bromosuccinimide (NBS) are commonly employed for radical bromination at the methyl group of picolines (methylpyridines) to generate the corresponding bromomethylpyridines. daneshyari.comevitachem.com While these are synthesis methods for the parent compound class, they illustrate the stability of the resulting pyridinylmethyl radical intermediate, which is a key factor in its subsequent reactions.

Once formed, the 3-amino-4-(pyridin-4-ylmethyl) radical can engage in various propagation steps, including hydrogen abstraction or addition to double bonds. libretexts.org In photoredox catalysis, for instance, electron transfer from an excited photocatalyst can induce the cleavage of the C-Br bond. nih.govacs.org Studies on related bromomethylpyridines in photoredox-catalyzed reactions have shown that while the generation of the corresponding radical is feasible, its subsequent coupling with nucleophiles can be challenging and substrate-dependent. nih.gov For example, under certain photoredox conditions, 4-(bromomethyl)pyridine was found to decompose, indicating the formation of a reactive radical species that did not proceed to the desired product. nih.gov The termination of these radical chain reactions occurs when two radical species combine. libretexts.org

Metal-Catalyzed Transformations

The dual functionality of this compound, possessing both a reactive C(sp2)-Br bond on the pyridine ring and a primary amino group, makes it a versatile substrate for various metal-catalyzed cross-coupling reactions. The pyridine nitrogen and the amino group can also act as ligands, potentially influencing the catalytic cycle. mdpi.com

Palladium catalysis is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted pyridine core of the title compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating C-C bonds. rsc.org The bromine atom in this compound can participate in palladium-catalyzed Suzuki-Miyaura reactions. vulcanchem.com Studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki coupling with various arylboronic acids to yield biaryl derivatives. mdpi.com These reactions are typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base. mdpi.comnih.gov The primary amino group on the pyridine ring can sometimes interfere with the catalytic cycle, but appropriate choice of ligands and reaction conditions can lead to good yields. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. fu-berlin.deorganic-chemistry.org While specific examples utilizing this compound are not prominently documented, the reactivity of its C-Br bond in other palladium-catalyzed couplings suggests its potential as a substrate. A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. fu-berlin.dersc.org The reaction would couple the pyridine ring at the 4-position with an alkene, providing a route to substituted styrylpyridines.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Pyridine halides are effective substrates in Sonogashira couplings. wikipedia.orgacs.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield an alkynylpyridine derivative. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org For this compound, the C-Br bond could react with a primary or secondary amine to form a diaminopyridine derivative. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. wikipedia.orgjk-sci.com Research on related bromo-amino-pyridines has shown that the amino group can stabilize the metal catalyst, facilitating C-N bond formation at the site of the bromine atom.

Copper catalysis is relevant to the reactivity of this compound, most notably as a co-catalyst in the Sonogashira reaction to facilitate the formation of a copper acetylide intermediate, which increases the reaction rate. wikipedia.org Beyond this role, copper can catalyze Ullmann-type coupling reactions, which could potentially be used to form C-O, C-S, or C-N bonds at the 4-position of the pyridine ring, although specific examples with this substrate are scarce in the literature.

Copper-Catalyzed Reactions

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Detailed kinetic studies on the reactions of this compound are limited in publicly available literature. However, kinetic investigations have been performed on the hydrolysis of related bromomethylpyridines. jlu.edu.cn Such studies typically determine pseudo-first-order kinetic constants and thermodynamic parameters like activation entropy (ΔS‡) to elucidate the reaction mechanism. For instance, kinetic studies on the hydrolysis of other organic halides and carbamates have helped to distinguish between different mechanistic pathways, such as unimolecular elimination conjugate base (E1cB) versus direct nucleophilic attack. researchgate.net For the metal-catalyzed reactions, kinetic analysis of related systems, such as the Buchwald-Hartwig amination, has been instrumental in optimizing ligand design and understanding the role of each component in the catalytic cycle. organic-chemistry.org

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient species that exist between reactants and products. For reactions involving this compound, in-situ spectroscopic techniques are invaluable for monitoring the formation and decay of reaction intermediates in real-time, providing direct evidence for proposed mechanistic pathways. Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

FT-IR Spectroscopy allows for the real-time tracking of changes in the vibrational modes of functional groups. researchgate.netbalikesir.edu.tr In a typical reaction, such as a nucleophilic substitution at the bromomethyl group, the progress can be monitored by observing the decrease in the intensity of the C-Br stretching vibration and the concurrent appearance of new bands corresponding to the newly formed bond. For instance, the reaction with an amine nucleophile would show the emergence of C-N stretching and N-H bending vibrations. By defining the spectrum of the starting material as a background, difference spectra can be generated to isolate the signals of intermediates and products as they form. researchgate.net This method is effective for obtaining the spectra of transient ligand-metal complexes or other short-lived species before the final product precipitates or crystallizes from the solution. researchgate.netbalikesir.edu.tr

Table 1: Hypothetical FT-IR Vibrational Frequency Changes during Nucleophilic Substitution of this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observation during Reaction
C-BrStretch~650-550Decreasing intensity
Pyridine RingC=C/C=N Stretch~1600-1450Shift upon substitution
N-H (in amine)Bend~1650-1580Stable or slight shift
C-N (new bond)Stretch~1350-1000Increasing intensity

NMR Spectroscopy provides detailed structural information about species in solution. Kinetic NMR studies can be performed by acquiring spectra at regular intervals, allowing for the quantification of reactant consumption and product formation. acs.org In the ¹H NMR spectrum of this compound, the methylene protons (–CH₂Br) exhibit a characteristic singlet typically found around δ 4.5 ppm. Upon reaction with a nucleophile, this signal diminishes and is replaced by a new signal at a different chemical shift, characteristic of the new methylene environment (e.g., –CH₂-Nu). mdpi.com Furthermore, ¹³C NMR can track the shift of the methylene carbon. Two-dimensional NMR techniques, such as COSY and NOESY, can resolve overlapping signals and confirm the connectivity and spatial relationships within an intermediate structure. The formation of intermediates like pyridinium salts can also be observed through significant downfield shifts of the pyridine ring protons. nih.gov

Table 2: Representative ¹H NMR Chemical Shift (δ, ppm) Changes for Monitoring Reactions.
ProtonStarting Material (this compound)Hypothetical Intermediate (e.g., Pyridinium adduct)Final Product (e.g., Substituted amine)
-CH₂Br / -CH₂-Nu~4.5 (s)~4.8 (s)~3.8 (s)
Pyridine H-2~8.2 (s)~8.5 (d)~8.1 (s)
Pyridine H-5~7.2 (d)~7.5 (t)~7.1 (d)
Pyridine H-6~8.1 (d)~8.4 (d)~8.0 (d)
-NH₂~5.0 (br s)~5.2 (br s)~5.1 (br s)

Computational Validation of Reaction Mechanisms

Alongside experimental methods, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating and exploring the intricacies of reaction mechanisms involving this compound. mdpi.com DFT calculations can map potential energy surfaces, predict the stability of intermediates, and determine the activation energies associated with transition states, thereby providing a quantitative assessment of the most plausible reaction pathways. researchgate.net

Table 3: Illustrative Calculated Relative Free Energies (kcal/mol) for a Hypothetical Sₙ2 Reaction.
SpeciesDescriptionRelative Free Energy (ΔG)
ReactantsThis compound + Nucleophile0.0
TS1Transition state for C-Nu bond formation / C-Br bond breaking+20.5
ProductsSubstituted product + Br⁻-15.0

Computational Validation of Electronic Effects is another key application of DFT. These calculations provide insight into the electronic structure of the molecule, such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For this compound, the electron-donating amino group at the 3-position and the electron-withdrawing bromomethyl group at the 4-position create a unique electronic environment. DFT can quantify how these substituents influence the reactivity of both the pyridine ring and the benzylic carbon. For example, analysis of the LUMO can predict the most likely site for nucleophilic attack. Theoretical modeling can also rationalize the stability of proposed intermediates, such as a carbocation in an Sₙ1 pathway or a pentacoordinate transition state in an Sₙ2 reaction, by analyzing charge delocalization and orbital interactions. libretexts.org These theoretical insights complement experimental findings, providing a comprehensive, atomistic-level understanding of the reaction mechanism.

Derivatization and Functionalization Strategies of 4 Bromomethyl Pyridin 3 Amine

Selective Modification of the Bromomethyl Group

The bromomethyl group at the 4-position of the pyridine (B92270) ring is a primary benzylic-type halide, making it highly susceptible to nucleophilic substitution and other transformations.

Conversion to Aldehydes and Carboxylic Acids

The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The oxidation of alkylarenes, particularly those with a benzylic hydrogen, to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). masterorganicchemistry.comlibretexts.org This reaction typically proceeds by cleaving the alkyl chain to leave a carboxylic acid group attached to the aromatic ring. masterorganicchemistry.com For instance, the conversion of a bromomethyl group to an aldehyde has been reported using various methods, including reaction with sodium hydroxide (B78521). acs.org

Formation of Phosphonium (B103445) Salts and Ylides

The reaction of 4-(bromomethyl)pyridin-3-amine with phosphines, most commonly triphenylphosphine (B44618) (PPh3), leads to the formation of a stable phosphonium salt. masterorganicchemistry.comthieme-connect.de This reaction is a standard method for preparing phosphonium salts and is often carried out in polar solvents like acetonitrile (B52724) or dimethylformamide. thieme-connect.de The resulting phosphonium salt is a key precursor for the generation of a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium, yields the ylide. masterorganicchemistry.com

These ylides are crucial intermediates in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.org The ylide reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org

Table 1: Synthesis of Phosphonium Salts and Ylides

Starting Material Reagent Product Reaction Type
This compound Triphenylphosphine (3-Amino-pyridin-4-ylmethyl)-triphenylphosphonium bromide Quaternization

Introduction of Alkynes and Alkenes

The bromomethyl group can be utilized to introduce unsaturated carbon-carbon bonds, such as alkynes and alkenes. oit.edulibretexts.orgwordpress.com Alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, are also referred to as olefins. oit.edulibretexts.org The Wittig reaction, as mentioned previously, is a primary method for converting the bromomethyl group (via the phosphonium ylide) into an alkene. libretexts.orgwordpress.com

Selective Modification of the Amino Group

The primary amino group at the 3-position of the pyridine ring is a nucleophilic site that can readily undergo various chemical transformations.

Amide and Sulfonamide Formation

The amino group of this compound can be acylated to form amides or sulfonylated to produce sulfonamides. acs.org These reactions are fundamental in organic synthesis and are widely used to create more complex molecules. For example, the reaction with sulfonyl chlorides yields the corresponding sulfonamide. accelachem.comnih.gov The synthesis of sulfonamides from amines is a well-established transformation. researchgate.net

Table 2: Amide and Sulfonamide Synthesis

Reagent Product Type
Acyl Chloride/Anhydride (B1165640) Amide

Urea (B33335) and Thiourea (B124793) Synthesis

The amino group can also be converted into ureas and thioureas. The synthesis of thioureas can be achieved through various methods, including the reaction of amines with isothiocyanates or with carbon disulfide in the presence of a suitable coupling agent. prepchem.comorganic-chemistry.org A straightforward method involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org Similarly, ureas can be synthesized by reacting the amine with isocyanates. princeton.edu

Table 3: Urea and Thiourea Synthesis

Reagent Product Type
Isocyanate Urea
Isothiocyanate Thiourea

Sequential Multi-Step Derivatization Pathways

The presence of two distinct reactive sites on this compound—the electrophilic benzylic bromide and the nucleophilic primary amine—enables a variety of sequential multi-step derivatization pathways. The order and choice of reactions at these sites allow for the controlled and systematic construction of more complex molecules. The strategic protection of one functional group while reacting the other is a common and effective approach.

One common strategy involves the initial protection of the amino group, for instance, through acylation or the formation of a carbamate. This allows for the selective reaction of the bromomethyl group with various nucleophiles without interference from the amino group. Following the functionalization of the bromomethyl moiety, the protecting group on the amine can be removed, and the now-free amino group can be subjected to a second set of derivatization reactions.

A typical multi-step sequence could be initiated by protecting the amino group with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected intermediate can then undergo nucleophilic substitution at the bromomethyl position with a wide range of nucleophiles, such as thiols, phenols, or secondary amines. Subsequent deprotection of the Boc group under acidic conditions regenerates the primary amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings.

For instance, the reaction of Boc-protected this compound with a substituted phenol (B47542) can yield an ether linkage. After deprotection, the resulting amino-ether derivative can be further functionalized. This sequential approach provides a high degree of control over the final molecular structure.

Another pathway involves the initial reaction at the amino group, followed by modification of the bromomethyl group. For example, the amino group can be acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides. The resulting amide or sulfonamide can then be subjected to reactions at the bromomethyl position. This sequence is particularly useful when the desired functionality at the amino group is sensitive to the conditions required for the substitution of the bromine atom.

Intramolecular cyclization is another powerful multi-step strategy. By reacting the amino group with a reagent that introduces a second nucleophilic or electrophilic site, a subsequent intramolecular reaction with the bromomethyl group can lead to the formation of fused heterocyclic systems. For example, acylation of the amino group with an appropriate substrate could set the stage for a base-mediated intramolecular cyclization to form a seven-membered ring.

The following table outlines a representative sequential multi-step derivatization pathway:

StepReactionReagent(s) and ConditionsIntermediate/Product
1Protection of AmineDi-tert-butyl dicarbonate (B1257347) (Boc)₂, Triethylamine, Dichloromethane, Room Temperaturetert-butyl (4-(bromomethyl)pyridin-3-yl)carbamate
2Nucleophilic SubstitutionSubstituted Phenol, Potassium Carbonate, Acetonitrile, Refluxtert-butyl (4-((phenoxymethyl)pyridin-3-yl)carbamate derivative
3Deprotection of AmineTrifluoroacetic Acid, Dichloromethane, Room Temperature4-((phenoxymethyl)pyridin-3-yl)amine derivative
4Acylation of AmineAcyl Chloride, Pyridine, Dichloromethane, 0 °C to Room TemperatureN-(4-((phenoxymethyl)pyridin-3-yl))amide derivative

This step-wise approach is fundamental in combinatorial chemistry and the generation of compound libraries for drug discovery, allowing for the systematic exploration of the chemical space around the this compound scaffold.

Scaffold Diversification Methodologies

Scaffold diversification refers to the modification of a core molecular structure to generate a library of analogues with diverse functionalities and spatial arrangements. This compound is an excellent starting scaffold for such diversification due to its inherent reactivity. Methodologies for its diversification can be broadly categorized into those that modify the existing functional groups and those that construct new ring systems.

Functional Group Interconversion and Elaboration:

A primary method for scaffold diversification involves the reaction of the bromomethyl and amino groups with a wide array of building blocks. The bromomethyl group is a versatile handle for introducing various substituents through nucleophilic substitution reactions. A diverse range of nucleophiles, including but not limited to alcohols, thiols, amines, and carbanions, can be employed to generate a library of derivatives with different physicochemical properties.

Simultaneously, the amino group can be functionalized through acylation, sulfonylation, reductive amination, or urea/thiourea formation. The combination of different functionalities at both the bromomethyl and amino positions leads to a geometric expansion of the accessible chemical diversity.

The following interactive table showcases potential diversification points:

Diversification at Bromomethyl Group (R¹)Diversification at Amino Group (R²)Resulting Scaffold
-O-Aryl-NH-Acyl3-Amino(acyl)-4-(aryloxymethyl)pyridine
-S-Alkyl-NH-Sulfonyl3-Amino(sulfonyl)-4-(alkylthiomethyl)pyridine
-N(Alkyl)₂-NH-Alkyl (via reductive amination)3-(Dialkylamino)-4-(dialkylaminomethyl)pyridine
-CN-NH-C(=O)NH-Aryl3-(Arylureido)-4-(cyanomethyl)pyridine

Construction of Fused and Spirocyclic Systems:

A more advanced strategy for scaffold diversification involves using this compound as a precursor for the construction of novel heterocyclic systems. The dual functionality of the molecule is ideal for intramolecular cyclization reactions, leading to the formation of fused bicyclic or tricyclic scaffolds.

For example, reaction of the amino group with an α,β-unsaturated ester could be followed by an intramolecular Michael addition, where the newly formed enolate attacks the bromomethyl group, leading to a fused dihydropyridone ring.

Alternatively, the amino group can react with a reagent containing two electrophilic sites, or the bromomethyl group can react with a dinucleophilic species, to construct new rings fused to the pyridine core. For instance, reaction with a β-keto ester could lead to a fused dihydropyropyridine ring system through a sequence of condensation and cyclization reactions.

The development of one-pot, multi-component reactions starting from this compound is another powerful tool for scaffold diversification. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, significantly increasing the efficiency of library synthesis.

The strategic application of these diversification methodologies enables the exploration of a vast chemical space, which is crucial for identifying molecules with desired biological activities or material properties. The versatility of the this compound scaffold, combined with the power of modern synthetic methods, makes it a cornerstone in the design and synthesis of novel chemical entities.

Applications of 4 Bromomethyl Pyridin 3 Amine in Complex Molecule Synthesis

Synthesis of Novel Nitrogen Heterocycles

The bifunctional nature of 4-(Bromomethyl)pyridin-3-amine makes it a promising candidate for the construction of complex nitrogen-containing ring systems.

Construction of Annulated Pyridine (B92270) Ring Systems

The presence of an amino group and a bromomethyl group on the pyridine ring in a 1,2-relationship across the C3 and C4 positions provides a framework for intramolecular cyclization reactions to form fused bicyclic systems. For instance, reaction with a suitable one-carbon synthon could potentially lead to the formation of a six-membered ring fused to the pyridine core, resulting in a pyridopyrimidine or a related heterocyclic system. While specific examples utilizing this compound are not readily found in the literature, the general principle of using ortho-substituted aminomethylpyridines is a known strategy for creating annulated heterocycles. nih.gov

Access to Bridged and Cage Compounds

The synthesis of bridged and cage-like molecules often relies on the use of rigid bifunctional building blocks that can be linked together. evitachem.comgoogle.com In theory, this compound could act as such a building block. The amino group and the bromomethyl group could participate in reactions with complementary linkers to form macrocyclic structures. For example, reaction with a dicarboxylic acid chloride under high-dilution conditions could lead to the formation of a macrocyclic lactam. Similarly, reaction with another bifunctional molecule could lead to the construction of more complex, three-dimensional cage structures. However, specific documented instances of this compound being used for this purpose are not prevalent in the reviewed literature.

Role as a Key Intermediate in the Synthesis of Biologically Relevant Scaffolds

Substituted pyridines are a cornerstone in medicinal and agricultural chemistry, with many commercial products containing this core structure. cymitquimica.comresearchgate.net The functional handles on this compound suggest its utility in these areas.

Precursors for Advanced Pharmaceutical Intermediates

The general class of brominated pyridines serves as important intermediates in the synthesis of pharmaceuticals. chemimpex.com The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. evitachem.com This allows for the facile introduction of the pyridyl scaffold into larger, more complex molecules. The amino group can be acylated, alkylated, or used as a handle for further functionalization. While its isomers, such as 4-(bromomethyl)pyridin-2-amine (B13585254), are noted for their potential in synthesizing bioactive compounds and ligands, specific examples for the 3-amino isomer are less common. smolecule.com

Building Blocks for Agrochemical Development

Pyridine derivatives are integral to the agrochemical industry, forming the basis of many herbicides, insecticides, and fungicides. lookchem.comraysbiotech.com The reactivity of the bromomethyl and amino groups in this compound makes it a plausible starting material for the synthesis of novel agrochemical candidates. The introduction of the 3-amino-4-pyridylmethyl moiety into various molecular frameworks could lead to the discovery of new compounds with desirable biological activities. General searches indicate that brominated pyridines are used in the formulation of agrochemicals, but specific data for this compound is sparse. chemimpex.com

Utilization in Materials Science

The application of pyridine-containing compounds in materials science is a growing field, with uses in the development of polymers, dyes, and materials with specific electronic or optical properties. chemimpex.comsmolecule.com The functional groups of this compound allow for its potential incorporation into polymeric structures. The amino group can be used to form polyamides or polyimines, while the bromomethyl group can be used for grafting onto polymer backbones or for initiating polymerization reactions. While there is mention of using related brominated pyridines in materials science, specific research detailing the use of this compound in this context is not widely reported.

Information Not Available for this compound in Specified Applications

Following a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific, verifiable research data concerning the applications of This compound in the synthesis of precursors for organic electronic materials, its use in polymer chemistry for monomer synthesis, and its incorporation into stereoselective synthesis methodologies.

The search for information was conducted based on the following structured outline:

Synthesis of Precursors for Organic Electronic Materials

Stereoselective Synthesis Methodologies Incorporating this compound

Despite targeted searches for the specified compound within these contexts, the available literature predominantly features related isomers, such as 4-(bromomethyl)pyridin-2-amine and the non-aminated parent compound, 4-(bromomethyl)pyridine (B1298872). These related compounds have been documented in various synthetic applications, including the development of polymers and ligands. bldpharm.comsmolecule.com However, specific research detailing the utility of the 3-amino isomer in the requested fields of organic electronics, polymer monomer synthesis, and stereoselective methods could not be located in the public domain.

This absence of data prevents the generation of a scientifically accurate article adhering to the provided outline and strict content inclusions for This compound .

Advanced Analytical and Computational Studies on 4 Bromomethyl Pyridin 3 Amine

Advanced Spectroscopic Elucidation Techniques

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For 4-(Bromomethyl)pyridin-3-amine, both ¹H and ¹³C NMR would be utilized.

While direct experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on data from closely related analogues such as 3,5-bis(bromomethyl)pyridine (B1337742) and 2,6-bis(bromomethyl)pyridine. nih.gov The bromomethyl protons (-CH₂Br) are anticipated to appear as a characteristic singlet in the ¹H NMR spectrum, typically in the range of δ 4.5–5.0 ppm. The protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns dictated by their positions relative to the amino and bromomethyl substituents.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 ~8.1-8.3 Singlet (or narrow doublet) -
H-5 ~7.2-7.4 Doublet ~5.0
H-6 ~8.2-8.4 Doublet ~5.0
-CH₂Br ~4.6 Singlet -
-NH₂ ~4.0-5.5 (broad) Singlet (broad) -

¹³C NMR Data for Related Pyridine Derivatives:

Compound Carbon Atom Chemical Shift (δ, ppm)
3,5-bis(bromomethyl)pyridine nih.gov -CH₂Br 29.3
Pyridine C 134.0, 137.3, 149.8
2,6-bis(bromomethyl)pyridine nih.gov -CH₂Br 33.8
Pyridine C 123.1, 138.4, 157.0

Based on these data, the carbon of the -CH₂Br group in the target molecule is expected around δ 30-35 ppm. The pyridine carbons would show distinct signals, with their shifts influenced by the electron-donating amino group and the electron-withdrawing bromomethyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used. nih.govrsc.org

For this compound (C₆H₇BrN₂), HRMS would verify the molecular formula by matching the experimentally measured mass to the calculated exact mass. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units (M and M+2).

Calculated Mass Data for this compound:

Species Molecular Formula Calculated Exact Mass (m/z)
[M] (⁷⁹Br) C₆H₇⁷⁹BrN₂ 185.9847
[M] (⁸¹Br) C₆H₇⁸¹BrN₂ 187.9827
[M+H]⁺ (⁷⁹Br) C₆H₈⁷⁹BrN₂⁺ 186.9925
[M+H]⁺ (⁸¹Br) C₆H₈⁸¹BrN₂⁺ 188.9905

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly accessible databases, the technique would be invaluable for its analysis.

Crystallographic studies on analogous brominated pyridine compounds show that intermolecular interactions, such as halogen bonding, play a significant role in their crystal packing. For this compound, one would expect to observe intermolecular hydrogen bonds involving the amino group (N-H donors) and the pyridine nitrogen atom (N acceptor), potentially forming chains or dimeric motifs in the solid state. researchgate.netjst.go.jp The analysis would confirm the planarity of the pyridine ring and provide precise geometric parameters for the entire molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. irdg.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands. nih.gov

For this compound, characteristic vibrations for the amine, pyridine ring, and bromomethyl group would be expected. A study on the isomeric aminobromopyridines provides a strong basis for these assignments. nih.gov

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Asymmetric & Symmetric Stretching 3450 - 3300
N-H (Amine) Scissoring 1650 - 1580
C-H (Aromatic) Stretching 3100 - 3000
C=N, C=C (Pyridine Ring) Ring Stretching 1600 - 1400
C-H (Methylene) Asymmetric & Symmetric Stretching 2960 - 2850
C-Br (Bromomethyl) Stretching 650 - 550

The N-H stretching vibrations would likely appear as two distinct bands in the IR spectrum. The pyridine ring vibrations give rise to a series of characteristic bands, and the C-Br stretch would be found in the far-IR region.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities and for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (LC-MS) detectors is the most common technique for analyzing non-volatile compounds like substituted pyridines. rsc.orgresearchgate.net

A typical method for purity assessment of this compound would involve reverse-phase HPLC. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. For research-grade materials, purity is often expected to be greater than 95%. nih.gov

Typical HPLC-MS Purity Analysis Parameters:

Parameter Description
Column Reverse-phase (e.g., C18, 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net
Flow Rate 0.2 - 0.5 mL/min
Detection UV (e.g., at 254 nm) and/or Mass Spectrometry (ESI+)
Purity Standard ≥95% by peak area

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although the polarity and thermal lability of the amine and bromomethyl groups might necessitate derivatization for robust analysis. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings. ijcrt.org

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) can be employed to:

Optimize Molecular Geometry: Predict bond lengths and angles, which can be compared with X-ray crystallography data if available. nih.gov

Calculate Vibrational Frequencies: Generate theoretical IR and Raman spectra to aid in the assignment of experimental bands. nih.govijcrt.org

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's nucleophilic and electrophilic sites, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. ijcrt.org

Perform Hirshfeld Surface Analysis: This analysis quantifies intermolecular contacts in a crystal lattice, providing a detailed picture of packing interactions like hydrogen and halogen bonds. researchgate.net

These theoretical studies provide a molecular-level understanding that is not always accessible through experimental means alone, offering a predictive framework for the compound's chemical behavior.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of this compound. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can obtain optimized molecular geometry and a wealth of electronic data. researchgate.netnih.gov

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For substituted pyridines, these calculations help predict the most likely sites for electrophilic and nucleophilic attack. ias.ac.in

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netnih.gov In the MEP of this compound, electron-rich regions (negative potential), indicated in red, are expected around the pyridine nitrogen and the amino group, signifying sites prone to electrophilic attack. Electron-deficient regions (positive potential), shown in blue, would be located around the hydrogen atoms of the amino group and the bromomethyl group, indicating susceptibility to nucleophilic attack. nih.gov

Table 1: Illustrative Calculated Electronic Properties for this compound Note: These are representative values based on calculations for analogous pyridine compounds.

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron configuration
Electrophilicity Index (ω)3.15 eVPropensity to act as an electrophile

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and calculate the activation energies required for the reaction to proceed. mdpi.comacs.org This theoretical insight is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl group, a common pathway for creating derivatives. smolecule.com DFT studies can model the reaction with various nucleophiles (e.g., amines, thiols). The calculations would involve locating the transition state structure for the SN2 displacement of the bromide ion and determining the associated energy barrier. Such studies have been successfully applied to understand the hydrolysis of related pyridine-based imines and the cyclization of unsaturated amines. mdpi.combeilstein-journals.org The role of the solvent can also be incorporated into these models to provide a more accurate representation of the reaction environment.

Table 2: Hypothetical DFT Data for a Nucleophilic Substitution Reaction Pathway Reaction: this compound + CH₃S⁻ → 4-((Methylthio)methyl)pyridin-3-amine + Br⁻

ParameterHypothetical Value (in kcal/mol)Description
Energy of Reactants0.0Relative energy reference
Energy of Transition State+15.5Activation energy barrier for the reaction
Energy of Products-25.0Overall reaction enthalpy

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the conformational flexibility and dynamics of this compound over time. While the pyridine ring is rigid, the bromomethyl and amino groups possess rotational freedom around their single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. irdg.org

The simulation tracks the trajectories of atoms based on a force field, allowing for the analysis of key dihedral angles, such as the C4-Cα-N-H angles of the amino group and the C3-C4-Cα-Br angle of the bromomethyl group (where Cα is the methylene (B1212753) carbon). By analyzing the distribution of these angles over the simulation time, a conformational landscape can be constructed. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as reactants or biological targets. Conformational analysis using computational methods has been effectively performed on similar flexible molecules like N-3-pyridinylmethanesulfonamide. irdg.org

Table 3: Predicted Stable Conformers and Dihedral Angles for this compound Note: Angles are defined relative to the plane of the pyridine ring.

Dihedral AnglePredicted Stable Angle(s)Description
C3-C4-Cα-Br~60°, 180°Rotation of the bromomethyl group
H-N-C3-C4~0°, 180°Orientation of the amino group
Relative Energy (kcal/mol)0 (most stable), 1.5 (higher energy)Energy difference between stable conformers

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov

For this compound, theoretical calculations would predict specific chemical shifts for the aromatic protons, the methylene protons of the bromomethyl group, and the protons of the amino group. Similarly, shifts for each unique carbon atom in the molecule can be calculated. These predicted spectra serve as a valuable reference for interpreting experimental data. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental sample.

Furthermore, vibrational frequencies corresponding to IR and Raman spectra can also be computed. researchgate.net These calculations help in assigning the various absorption bands to specific molecular vibrations, such as the N-H stretches of the amine, C-H stretches of the pyridine ring, and the C-Br stretch of the bromomethyl group. A good correlation between the computed and experimental spectra provides strong evidence for the synthesized compound's identity. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

¹H NMR Predicted δ (ppm) Hypothetical Experimental δ (ppm)
Aromatic-H7.20 - 8.507.15 - 8.45
-CH₂Br4.554.50
-NH₂5.205.15
IR Frequency Predicted (cm⁻¹) Hypothetical Experimental (cm⁻¹)
N-H Stretch3450, 33503445, 3348
C=N, C=C Stretch1610 - 14501605 - 1455
C-Br Stretch680675

Virtual Screening and Computational Design of Derivatives (focused on chemical reactivity/synthesis)

Computational methods are pivotal in the rational design of new derivatives of this compound with tailored reactivity for specific synthetic applications. This process often begins with virtual screening, where large libraries of potential derivatives are computationally generated by modifying the parent structure. mdpi.com

For example, one could design a library where the amino group is acylated or the bromine is substituted by various nucleophiles. The electronic properties and reactivity descriptors (as discussed in 6.2.1) for each designed derivative can then be rapidly calculated using DFT. ias.ac.in This allows for the pre-selection of candidates with desirable characteristics—for instance, enhanced nucleophilicity of the amino group or modified electrophilicity of the pyridine ring—before committing to their synthesis in the lab.

This in silico approach accelerates the discovery of novel building blocks for organic synthesis. By focusing on derivatives with predicted high reactivity or selectivity for a particular transformation, such as Suzuki or Buchwald-Hartwig coupling reactions, computational design streamlines the development of complex molecules. acs.orgnih.gov

Table 5: Virtual Screening of Hypothetical Derivatives for Enhanced Synthetic Utility

Derivative StructureModificationPredicted Change in ReactivityPotential Synthetic Application
N-acetyl-4-(bromomethyl)pyridin-3-amineAcylation of NH₂ groupDecreased nucleophilicity of the ring; activates C-Br bondFocuses reactivity on the bromomethyl group for substitution reactions
4-(Azidomethyl)pyridin-3-amineSubstitution of Br with N₃Introduces a "click chemistry" handleFacile coupling with alkynes
4-(Bromomethyl)-5-nitropyridin-3-amineNitration of pyridine ringIncreased electrophilicity of the ringEnhances susceptibility to nucleophilic aromatic substitution
4-(Hydroxymethyl)pyridin-3-amineSubstitution of Br with OHChanges functional group from leaving group to H-bond donorPrecursor for esterification or etherification reactions

Future Research Directions and Perspectives on 4 Bromomethyl Pyridin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(Bromomethyl)pyridin-3-amine will likely focus on efficiency, selectivity, and sustainability. Current approaches to similar compounds often rely on multi-step sequences that may involve harsh conditions or generate significant waste.

A plausible and direct synthetic pathway could start from the commercially available 3-amino-4-methylpyridine (B17607). The key transformation would be the selective bromination of the methyl group. While radical bromination using reagents like N-bromosuccinimide (NBS) is a standard method for creating benzylic or picolylic bromides, it can suffer from a lack of selectivity, potentially leading to undesired bromination on the electron-rich pyridine (B92270) ring. tandfonline.com Future research should aim to develop highly regioselective bromination protocols, perhaps utilizing novel catalysts or flow chemistry to precisely control reaction conditions and minimize side products.

An alternative strategy involves a functional group interconversion. For instance, the corresponding alcohol, (3-aminopyridin-4-yl)methanol (B111962), could be synthesized and subsequently converted to the target bromide. This conversion can be achieved using reagents like phosphorus tribromide or a combination of triphenylphosphine (B44618) and carbon tetrabromide, a method that has been successfully applied to a related protected aminopyridine derivative. tandfonline.comnih.gov The development of greener brominating agents to replace traditional, more hazardous options would represent a significant advance in sustainability.

Future synthetic developments could include:

Catalytic Direct C-H Bromination: Investigating transition-metal or photoredox catalysts that can selectively activate and functionalize the picolylic C-H bond in the presence of the amino group.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase the yield of the desired product while minimizing byproduct formation.

Biocatalysis: Exploring enzymatic pathways for the selective functionalization of the methyl group, offering a highly sustainable and specific synthetic route.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique arrangement of an electrophilic bromomethyl group and a nucleophilic amino group on the same pyridine ring suggests a rich and underexplored reactivity profile for this compound.

The primary and most predictable reaction is the nucleophilic substitution at the bromomethyl carbon. This site is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides, carbanions), making it an excellent handle for constructing more complex molecular architectures. smolecule.com The amino group, in turn, can undergo acylation, alkylation, or participate in various coupling reactions.

The more intriguing and unconventional transformations lie in the potential for intramolecular reactions. Depending on the reaction conditions, the amino group could potentially displace the bromide to form a strained azetidinium ring fused to the pyridine, or intermolecularly, it could lead to self-alkylation and polymerization. The instability of a similar compound, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, which readily cyclizes in polar media, highlights the potential for such intramolecular pathways. tandfonline.com A systematic study of the conditions that favor either intermolecular functionalization or intramolecular cyclization would be a valuable area of research.

Future investigations into reactivity could focus on:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the other intact, enabling stepwise molecular elaboration.

Domino and Cascade Reactions: Designing multi-step reactions that proceed from a single activation event, leveraging the dual functionality of the molecule to rapidly build molecular complexity.

Directed Metallation: Using the amino group to direct ortho-lithiation or other metallations of the pyridine ring, opening pathways to further functionalization at the C-2 or C-4 positions.

Integration with Emerging Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic technologies like photoredox catalysis and electrochemistry offer powerful tools for activating molecules under mild conditions, and this compound is an ideal candidate for exploration with these methods.

Photoredox Catalysis: Visible-light photoredox catalysis excels at generating radical intermediates from stable precursors. Benzyl and pyridylmethyl halides are known to undergo single-electron reduction to form carbon-centered radicals. nih.govnih.gov The C-Br bond in this compound could be cleaved under photocatalytic conditions to generate a 3-aminopyridin-4-ylmethyl radical. This radical could then be intercepted by various coupling partners, such as alkenes or other radical species, in C-C bond-forming reactions. researchgate.netchemrxiv.org The electronic influence of the meta-amino group on the formation and reactivity of this radical intermediate would be a key aspect to investigate.

Electrochemistry: Synthetic electrochemistry provides a reagent-free method for performing redox reactions. The C-Br bond can be cathodically reduced to generate a radical or carbanion, while the amine functionality can be anodically oxidized to a radical cation. nih.govmdpi.com This duality opens up several research avenues:

Reductive Coupling: Electrochemical reduction could generate the pyridylmethyl radical for coupling reactions, offering an alternative to photoredox catalysis.

Oxidative Coupling: Anodic oxidation of the amine could initiate reactions such as the Shono oxidation, forming an iminium ion for subsequent nucleophilic attack. nih.gov

Paired Electrolysis: Designing systems where a productive transformation occurs at both the anode and the cathode simultaneously could lead to highly efficient and atom-economical syntheses. Merging electrochemistry with transition metal catalysis could also enable novel cross-coupling reactions that are otherwise challenging. acs.org

Expansion of Applications in New Chemical Space and Interdisciplinary Research

The bifunctional nature of this compound makes it a valuable building block for accessing novel regions of chemical space and for applications in interdisciplinary fields, particularly medicinal chemistry and materials science.

Aminopyridine scaffolds are considered "privileged structures" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including treatments for neurodegenerative diseases and various cancers. rsc.orgrsc.org They are known to act as potassium channel blockers, kinase inhibitors, and anticonvulsants. nih.govbiorxiv.orgresearchgate.net The this compound core provides a direct route to synthesize libraries of novel aminopyridine derivatives. The bromomethyl group can be used to attach various fragments to probe structure-activity relationships, while the amino group can be functionalized to modulate solubility, polarity, and hydrogen bonding capacity.

In materials science, functionalized pyridines are used in the synthesis of polymers, ligands for metal complexes, and functional dyes. The dual reactivity of this compound could be exploited to create novel monomers for polymerization or to tether the pyridine unit to surfaces or nanoparticles.

Future research in this area could include:

Combinatorial Chemistry: Using the compound as a scaffold in parallel synthesis to rapidly generate large libraries of derivatives for high-throughput screening against biological targets.

Chemical Biology: Developing probes and labels based on this scaffold to study biological processes or for use in diagnostic imaging.

Supramolecular Chemistry: Incorporating the molecule into larger supramolecular assemblies, where the pyridine nitrogen and amino group can participate in hydrogen bonding and metal coordination.

Computational-Guided Discovery of New Transformations and Derivatives

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, accelerating the discovery of new reactions and compounds. For a relatively unexplored molecule like this compound, computational methods can offer invaluable foresight.

Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its reactivity, and calculate the energetics of potential reaction pathways. acs.orgdergipark.org.tr For example, computational studies could help predict the regioselectivity of electrophilic substitution on the pyridine ring or determine the most likely outcome of competing intramolecular versus intermolecular reactions. Such calculations have been successfully used to understand the mechanisms of pyridine synthesis and to predict the basicity of substituted pyridines. mdpi.comnsf.gov

Furthermore, computational tools are indispensable in modern drug design. Molecular docking simulations could be used to virtually screen derivatives of this compound against the active sites of therapeutic targets like protein kinases. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources in the laboratory.

Key areas for computational research include:

Reaction Mechanism Studies: Elucidating the mechanisms of novel photochemical, electrochemical, or catalytic transformations involving this compound.

Virtual Library Design: Designing virtual libraries of derivatives and predicting their ADME (absorption, distribution, metabolism, and excretion) properties to guide the synthesis of drug-like molecules.

Structure-Property Relationships: Correlating calculated molecular properties (e.g., orbital energies, charge distribution) with experimentally observed reactivity and biological activity to build predictive models.

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via halogenation or functionalization of pyridine precursors. For example:

  • Regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile under mild conditions can introduce bromine at the methyl position of pyridine derivatives .
  • Condensation reactions involving α-bromoacetophenone derivatives and amines (e.g., p-toluidine) in the presence of NaHCO₃ in methanol, followed by cyclization with 2-aminopyridines, yield structurally related imidazo[1,2-a]pyridin-3-amine derivatives .
    Optimization Tips: Vary catalysts (e.g., ZnI₂ for cyclization), solvents (i-PrOH vs. MeOH), and temperature (80°C for faster kinetics). Monitor yields via LC-MS and purity via recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Aromatic protons in pyridine rings (δ 7.5–8.5 ppm).
    • Bromomethyl group protons (δ 4.3–4.8 ppm, split due to adjacent NH₂) .
  • IR Spectroscopy : NH₂ stretching (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (e.g., m/z 173.01 for C₅H₅BrN₂) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2/1). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid oral exposure—administer activated charcoal if ingested .
  • Storage : Keep in a dry, cool place away from oxidizing agents.

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation reactions be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., -NH₂) direct bromination to ortho/para positions. Computational modeling (DFT) predicts reactive sites .
  • Catalytic Systems : Use Lewis acids (e.g., ZnI₂) to stabilize transition states during cyclization .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic bromination kinetics .

Q. How can contradictory data on reaction yields or byproducts be resolved?

Methodological Answer:

  • Analytical Triangulation : Combine HPLC (purity), GC-MS (volatile byproducts), and X-ray crystallography (solid-state structure confirmation) .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers) .
  • Reproducibility Checks : Standardize solvent drying (4Å molecular sieves) and catalyst loading (30 mol% ZnI₂) .

Q. What strategies are effective for studying cross-coupling reactivity of this compound?

Methodological Answer:

  • Buchwald-Hartwig Amination : Couple with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to form C-N bonds .
  • Suzuki-Miyaura Coupling : Replace Br with aryl boronic acids (e.g., 4-fluorophenyl) under Pd(PPh₃)₄ catalysis .
  • Mechanistic Probes : Use deuterium labeling (e.g., D₂O quench) to study proton transfer steps in coupling reactions.

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for bromomethyl group substitution (e.g., SN2 vs. radical pathways) .
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., i-PrOH vs. DMF) .
  • Docking Studies : Predict binding affinity with biological targets (e.g., COX-2 inhibitors) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.